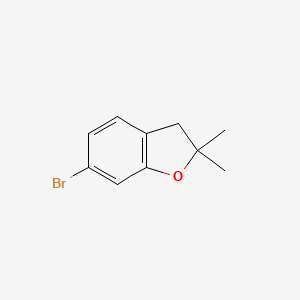

6-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

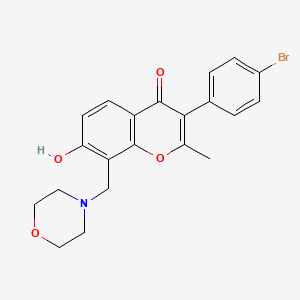

6-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C10H11BrO . It has a molecular weight of 227.1 . The compound is pale-yellow to yellow-brown in color .

Synthesis Analysis

The synthesis of 2,2-dialkyl-2,3-dihydrobenzofurans, including this compound, has been reported in scientific literature . The synthesis involves reactions of 2,2-dialkylaldehydes with electron-rich phenols . The yield of the 2,2-dialkyl-2,3-dihydrobenzofurans products varies depending on the starting phenols .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrO/c1-10(2)6-7-3-4-8(11)5-9(7)12-10/h3-5H,6H2,1-2H3 . The InChI key is LECGLGPPTAQILF-UHFFFAOYSA-N .Scientific Research Applications

Pharmacological Activity Studies

Studies have identified derivatives of 6-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran exhibiting significant pharmacological activities. For instance, Khelili et al. (2012) reported on compounds displaying strong myorelaxant activity on rat uterine smooth muscle, suggesting potential applications in uterine relaxation without marked effects on insulin secretion or vascular myogenic activity (Khelili et al., 2012).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of this compound derivatives have been a significant area of research. Asheri et al. (2016) conducted a study on the synthesis and kinetic analysis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, a derivative, highlighting its importance in synthetic organic chemistry and potential applications in drug development and materials science (Asheri et al., 2016).

Bioactivity and Biological Applications

The bioactivity of derivatives of this compound has been explored for various biological applications. Shen et al. (2012) synthesized derivatives that exhibited insecticidal and fungicidal activities, suggesting potential use in agricultural pest control (Shen et al., 2012).

Inhibition Studies

Inhibition studies involving this compound derivatives have provided insights into their potential therapeutic applications. Lee (1977) discussed the inhibition of enzymic oxidation of indole-3-acetic acid by metabolites of the insecticide carbofuran, indicating the potential for plant growth regulation and understanding of plant hormone metabolism (Lee, 1977).

properties

IUPAC Name |

6-bromo-2,2-dimethyl-3H-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-10(2)6-7-3-4-8(11)5-9(7)12-10/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECGLGPPTAQILF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C=C(C=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methylene]amino}oxy)carbonyl]thiophene](/img/structure/B2816487.png)

![1,1-difluoro-N-(thiophen-2-yl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2816495.png)

![(2As,8bR)-1,2a,3,8b-tetrahydrocyclobuta[c]chromen-2-one](/img/structure/B2816497.png)

![(Z)-ethyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2816498.png)

![Methyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2816500.png)

![(2E)-3-[2-bromo-4-(cyclopentyloxy)-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B2816506.png)